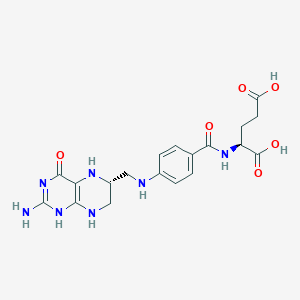

Tetrahydrofolic acid

Beschreibung

Significance of Tetrahydrofolate as a Fundamental Metabolic Cofactor

Tetrahydrofolate is indispensable as a metabolic cofactor, facilitating numerous enzymatic reactions crucial for cellular function and biosynthesis. Its primary significance lies in its capacity to act as a carrier molecule for single-carbon moieties. wikipedia.orguthscsa.edustudysmarter.co.ukresearchgate.net These one-carbon units are vital for the synthesis and interconversion of key biomolecules, including amino acids and nucleic acids. nih.govnih.govwikipedia.orgstudysmarter.co.ukresearchgate.netvaia.com

Specifically, THF plays a critical role in the synthesis of purines and thymine (B56734), which are fundamental components of DNA and RNA, thereby directly supporting DNA synthesis and repair mechanisms. studysmarter.co.ukontosight.aiwikipathways.orgtaylorandfrancis.comnih.gov Beyond nucleic acid metabolism, THF is integral to amino acid metabolism, participating in the synthesis of amino acids such as serine, glycine, and methionine. nih.govnih.govwikipedia.orgstudysmarter.co.ukresearchgate.netvaia.comlumenlearning.comditki.com Furthermore, THF is a key component of the methionine cycle, contributing to the production of S-adenosylmethionine (SAM), a universal methyl donor essential for various methylation reactions, including those involved in gene expression and epigenetic regulation. ontosight.aiwikipathways.orgtaylorandfrancis.comcreative-proteomics.com

Overview of Tetrahydrofolate-Mediated One-Carbon Metabolism

One-carbon metabolism is a complex biochemical network characterized by the transfer of single-carbon units between various molecules. uthscsa.edulumenlearning.comcreative-proteomics.com Tetrahydrofolate serves as the primary coenzyme in this pathway, carrying one-carbon units in different oxidation states, including methyl, methylene, methenyl, formyl, and formimino groups. wikipedia.orguthscsa.eduditki.comcreative-proteomics.com

These one-carbon units are acquired by THF from donor molecules, notably from the amino acid serine, which donates a hydroxymethyl group to THF in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), yielding 5,10-methylenetetrahydrofolate and glycine. wikipedia.orgwikipedia.orgvaia.comlumenlearning.comcreative-proteomics.comnews-medical.netyoutube.com Formate (B1220265) can also serve as a source of one-carbon units. youtube.com

The THF-bound one-carbon units are then donated to various acceptor molecules in critical biosynthetic pathways:

Purine (B94841) Synthesis: 10-formyltetrahydrofolate donates formyl groups that are incorporated as the C-2 and C-8 atoms of the purine ring during de novo purine biosynthesis. researchgate.netwikipathways.orglumenlearning.comditki.com

Thymidylate Synthesis: 5,10-methylenetetrahydrofolate is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor specifically required for DNA synthesis. This reaction is catalyzed by thymidylate synthase (TYMS), which also reduces the one-carbon unit and produces dihydrofolate (DHF). studysmarter.co.ukwikipathways.orgditki.comnih.gov

Methionine Synthesis: 5-methyltetrahydrofolate donates its methyl group to homocysteine, converting it to methionine. This reaction is catalyzed by methionine synthase and requires vitamin B12 (cobalamin) as a cofactor. ontosight.aiwikipathways.orgtaylorandfrancis.comditki.comcreative-proteomics.comnews-medical.net

The various one-carbon units carried by THF can be interconverted between different oxidation states while bound to the cofactor. youtube.comnih.gov The regeneration of tetrahydrofolate from dihydrofolate, which is produced in reactions like thymidylate synthesis, is catalyzed by the enzyme dihydrofolate reductase (DHFR). This two-step reduction process consumes NADPH. nih.govwikipedia.orgtaylorandfrancis.comwikipedia.orgnih.govnih.gov

The following table summarizes key one-carbon units carried by Tetrahydrofolate and their associated metabolic roles:

| One-Carbon Unit Form | Oxidation State | Primary Metabolic Role(s) | Associated Enzyme(s) (Examples) |

| 5,10-Methylenetetrahydrofolate | Intermediate reduced | Thymidylate synthesis; Serine-glycine interconversion | Thymidylate Synthase (TYMS); Serine Hydroxymethyltransferase (SHMT) wikipedia.orgwikipathways.orgditki.comyoutube.comnih.gov |

| 5-Methyltetrahydrofolate | Most reduced | Methionine synthesis (from homocysteine); DNA methylation | Methionine Synthase wikipathways.orgtaylorandfrancis.comditki.comcreative-proteomics.com |

| 10-Formyltetrahydrofolate | Most oxidized | Purine synthesis (C-2 and C-8 atoms) | Glycineamide ribonucleotide transformylase; Aminoimidazole carboxamide ribonucleotide transformylase researchgate.netwikipathways.orglumenlearning.comditki.com |

| 5,10-Methenyltetrahydrofolate | Intermediate oxidized | Interconversion with 5,10-methylene-THF and 10-formyl-THF | Methenyltetrahydrofolate cyclohydrolase ditki.comyoutube.com |

| 5-Formiminotetrahydrofolate | - | Histidine metabolism | Formiminotransferase cyclodeaminase wikipedia.org |

Historical Context of Tetrahydrofolate Research Evolution

The journey to understanding tetrahydrofolate began with observations of its biological effects. In 1931, researcher Lucy Wills, while studying macrocytic anemia in pregnant textile workers in Mumbai, India, discovered that a factor present in yeast extract could prevent and cure this condition. This unidentified nutrient was initially referred to as the "Wills Factor." news-medical.netmdpi.commhmedical.comnih.gov

Further research led to the isolation of the active ingredient. In 1941, Mitchell and colleagues successfully extracted this substance from spinach leaves, naming it "folic acid" (from the Latin folium, meaning leaf). news-medical.netmdpi.commhmedical.com The pure crystalline form of folic acid was subsequently isolated by Bob Stokstad in 1943. news-medical.net The complete chemical structure of folic acid was elucidated in 1945-1946, a significant milestone given the analytical limitations of the era. mdpi.commhmedical.comnih.gov

Following the identification of folic acid, the focus shifted to its metabolic derivatives and their precise roles. It became clear that folic acid itself is not the biologically active form but must be reduced in vivo to dihydrofolate and then to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR) to exert its cofactor functions. wikipedia.orgtaylorandfrancis.comnews-medical.net The period between 1950 and 1960 is often referred to as a "golden era" for enzymology, during which many enzymes involved in folate metabolism were purified, characterized, and their reactions integrated into coherent biochemical pathways. nih.gov This extensive research laid the groundwork for a comprehensive understanding of tetrahydrofolate's central role in one-carbon metabolism and its profound impact on cellular physiology. Ongoing research continues to unravel the intricate aspects of folate metabolism and its broader implications in biological systems. nih.govresearchgate.netresearchgate.netxiahepublishing.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897520 | |

| Record name | Tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Tetrahydrofolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-16-0 | |

| Record name | Tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ZWB253H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Molecular Mechanisms of Tetrahydrofolate Metabolism

Dihydrofolate Reductase (DHFR) in Tetrahydrofolate Generation and Regeneration

Dihydrofolate Reductase (DHFR) (EC 1.5.1.3) is an essential enzyme universally expressed across organisms, playing a critical role in regulating intracellular tetrahydrofolate levels. nih.govnih.govmitoproteome.org It catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), utilizing NADPH as an electron donor. nih.govmitoproteome.orgfishersci.be This reaction is indispensable for the regeneration of THF cofactors, which are subsequently used in various one-carbon transfer reactions. nih.gov DHFR is also unique in its ability to reduce folic acid, a synthetic vitamin, to dihydrofolate. fishersci.be

Catalytic Mechanisms and Substrate Specificity of DHFR Activity

The catalytic mechanism of DHFR is characterized as stepwise and steady-state random. nih.gov The enzyme facilitates the transfer of a hydride from NADPH to dihydrofolate, accompanied by a protonation event, resulting in the production of tetrahydrofolate and the oxidation of NADPH to NADP+. nih.gov The active site of DHFR exhibits remarkable flexibility, with specific loops, such as the Met20 loop, playing a crucial role in stabilizing the nicotinamide (B372718) ring of NADPH to promote efficient hydride transfer. nih.gov

Tetrahydrofolate and its derivatives are vital for the synthesis of purines and thymidylate, which are fundamental precursors for nucleic acids, thereby supporting cell proliferation and growth. nih.govnih.govfishersci.beguidetopharmacology.org

Regulatory Aspects of DHFR Enzyme Kinetics

The expression levels of DHFR are tightly regulated, peaking at the G1/S cell cycle boundary, reflecting its importance in DNA synthesis and cell division. fishersci.be Autoregulation through interactions between DHFR and its RNA has also been reported. fishersci.be The inhibition of DHFR effectively limits cell growth and proliferation, a characteristic exploited in the treatment of cancer and bacterial infections. nih.govfishersci.be Methotrexate (B535133) (MTX), a competitive inhibitor of DHFR, is a well-known anticancer drug that exerts its cytotoxic effects by depleting reduced folates. nih.govmitoproteome.orgfishersci.be A significant reduction in DHFR enzymatic activity leads to a diminished intracellular THF pool, which consequently slows DNA synthesis and cell proliferation, potentially leading to cell death. fishersci.be Furthermore, polymorphisms within the DHFR gene can influence an individual's susceptibility and therapeutic responses to antifolate medications. fishersci.be

Methylenetetrahydrofolate Reductase (MTHFR) and One-Carbon Pool Dynamics

Methylenetetrahydrofolate Reductase (MTHFR) (EC 1.5.1.53) is a key enzyme that bridges the folate and methionine cycles of one-carbon metabolism. nih.govmcw.eduresearchgate.netguidetopharmacology.orgnih.govmetabolomicsworkbench.org It is recognized as the rate-limiting enzyme in the methyl cycle. mcw.edu

Enzymatic Function in Folate Interconversion Pathways

The primary function of MTHFR is to catalyze the physiologically irreversible reduction of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to 5-methyltetrahydrofolate (5-Me-THF). mcw.eduresearchgate.netguidetopharmacology.orgnih.govmetabolomicsworkbench.orgnih.gov This reaction is crucial because 5-Me-THF is the exclusive form of folate used as a cosubstrate for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. nih.govmcw.eduresearchgate.netguidetopharmacology.orgnih.govmetabolomicsworkbench.orgnih.gov This process dedicates folate-mediated one-carbon units towards methionine and S-adenosylmethionine (SAM) synthesis. researchgate.net

MTHFR utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NAD(P)H as an electron donor. mcw.eduresearchgate.netnih.govwikipedia.org While bacterial MTHFR often prefers NADH, the mammalian enzyme is specific for NADPH. mcw.eduwikipedia.org The catalytic mechanism in Escherichia coli MTHFR follows a ping-pong Bi-Bi reaction. wikipedia.org This mechanism involves the initial reduction of enzyme-bound FAD by NAD(P)H, followed by the release of NAD(P)+. Subsequently, 5,10-CH2-THF binds and is converted to 5-Me-THF via a 5-iminium cation intermediate, with a hydride transferred from the reduced FAD. wikipedia.org

Allosteric Regulation and Mechanistic Insights of MTHFR

Mammalian MTHFR is typically composed of an N-terminal catalytic domain and a C-terminal regulatory domain. mcw.eduresearchgate.netguidetopharmacology.orgnih.gov A critical regulatory mechanism involves allosteric feedback inhibition by S-adenosylmethionine (SAM), a product of the methionine cycle. nih.govresearchgate.netguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov SAM binding to the C-terminal regulatory domain links MTHFR activity directly to the cellular methylation status, ensuring homeostasis between the folate and methionine cycles. researchgate.netguidetopharmacology.org This allosteric inhibition is further enhanced by phosphorylation of the enzyme and can be reversed by the binding of S-adenosylhomocysteine (SAH), the demethylated form of SAM. researchgate.net

Common genetic polymorphisms, such as 677C>T and 1298A>C, are known to decrease MTHFR activity, which can lead to altered levels of biologically active folate. mcw.edunih.gov For instance, the 677T variant results in a faster loss of the FAD cofactor compared to the wild-type enzyme, although 5-methyl-THF can slow this FAD release. mcw.edu

Serine Hydroxymethyltransferase (SHMT) and One-Carbon Unit Provision

Serine Hydroxymethyltransferase (SHMT) (EC 2.1.2.1) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in providing one-carbon units for various metabolic pathways. nih.govnih.govnih.gov

SHMT catalyzes the reversible interconversion of L-serine and glycine. nih.govnih.gov Concomitantly, it converts tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govnih.gov This reaction represents the major cellular source of one-carbon groups required for the biosynthesis of essential biomolecules, including purines, thymidylate, and methionine. nih.govnih.gov

The catalytic mechanism of SHMT involves a transamidation reaction. Initially, the amine group of L-serine attacks the PLP cofactor, which is covalently bound to a lysine (B10760008) residue (Lys229) in the enzyme's active site, forming an external aldimine. nih.govnih.gov A glutamate (B1630785) residue (Glu57) in the active site then deprotonates the hydroxyl group of serine, initiating the elimination of a hydroxymethyl group, which is released as formaldehyde (B43269). nih.govnih.govnih.gov PLP acts as an electron sink, stabilizing the intermediates formed during this process. nih.govepa.gov Subsequently, tetrahydrofolate attacks the released formaldehyde, leading to the formation of 5,10-CH2-THF. nih.govnih.govnih.gov

Structurally, SHMT exists as a dimer in prokaryotic cells, while in eukaryotic cells, it typically functions as a tetramer, often described as a "dimer of dimers." nih.gov

Other Key Enzymes in Tetrahydrofolate-Dependent Pathways

Thymidylate Synthase (TS)

Thymidylate Synthase (TS) (EC 2.1.1.45) is an enzyme critical for DNA biosynthesis. nih.govnih.gov It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a key precursor for DNA. nih.govnih.govontosight.ai This reaction represents the sole de novo pathway for dTMP production. nih.govnih.gov

The molecular mechanism involves TS forming a covalent bond with the substrate dUMP via a cysteine nucleophile. nih.gov Subsequently, 5,10-methylenetetrahydrofolate acts as a one-carbon donor, transferring a methyl group to the alpha carbon of dUMP and simultaneously reducing the new methyl group to form dTMP. nih.gov During this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). nih.govuni.luuni.lu This is the only enzyme in folate metabolism where 5,10-methylenetetrahydrofolate is oxidized during a one-carbon transfer. nih.govuni.lu The enzyme is essential for maintaining a balanced supply of DNA precursors, and its activity is conserved across various species. nih.govuni.lu

Table 1: Thymidylate Synthase Reaction

| Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| Deoxyuridine Monophosphate (dUMP) | 5,10-Methylenetetrahydrofolate | Deoxythymidine Monophosphate (dTMP) | Dihydrofolate (DHF) |

Glycinamide (B1583983) Ribonucleotide Transformylase (GAR) and Phosphoribosylglycinamide Formyltransferase

Glycinamide Ribonucleotide Transformylase (GAR Tfase), also known as Phosphoribosylglycinamide Formyltransferase (EC 2.1.2.2), is an essential enzyme in the de novo purine (B94841) biosynthesis pathway. wikipedia.orgwikipedia.orguni.lu This pathway is vital for creating inosine (B1671953) monophosphate (IMP), which serves as a precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), crucial building blocks for energy carriers like ATP, NAD+, and FAD, and signaling molecules such as cAMP. wikipedia.org

The enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (fTHF) to N1-(5-phospho-D-ribosyl)glycinamide (GAR), forming N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (fGAR) and releasing tetrahydrofolate (THF). wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.org This reaction is a nucleophilic acyl substitution. wikipedia.org

In Escherichia coli, there are two known types of GAR transformylase genes: purN and purT. wikipedia.org The purN-encoded enzyme is tetrahydrofolate-dependent, utilizing 10-formyltetrahydrofolate as the formyl donor. wikipedia.orgnih.gov In contrast, the purT-encoded enzyme is tetrahydrofolate-independent, instead utilizing formate (B1220265), which can be provided by the hydrolysis of 10-formyltetrahydrofolate by 10-formyltetrahydrofolate hydrolase. wikipedia.orgnih.gov In humans, GAR transformylase is part of a trifunctional enzyme that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), catalyzing multiple steps in de novo purine biosynthesis. wikipedia.org

Table 2: Glycinamide Ribonucleotide Transformylase Reaction

| Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| N-(5-phospho-D-ribosyl)glycinamide (GAR) | 10-Formyltetrahydrofolate | N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (fGAR) | Tetrahydrofolate |

Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2)

Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2) (EC 1.5.1.6) is a crucial enzyme localized within the mitochondria, playing a significant role in folate and one-carbon unit metabolism. nih.govnih.govwikipedia.orgnih.govnih.govguidetopharmacology.org It catalyzes the NADP+-dependent conversion of 10-formyltetrahydrofolate (10-fTHF) to tetrahydrofolate (THF) and carbon dioxide (CO2). nih.govnih.govwikipedia.orgnih.govguidetopharmacology.orgecsci.co.krnih.govfishersci.ca This reaction simultaneously produces NADPH from NADP+, contributing to the generation of reducing equivalents vital for mitochondrial energy production and the maintenance of cellular redox balance. wikipedia.orgnih.govecsci.co.krnih.gov

ALDH1L2 shares significant sequence similarity with its cytosolic counterpart, 10-formyltetrahydrofolate dehydrogenase (ALDH1L1). nih.govnih.govnih.govecsci.co.krfigshare.com The catalytic mechanism of ALDH1L2 involves three consecutive steps, with the final step occurring in an aldehyde dehydrogenase (ALDH)-homologous domain. nih.govnih.govfishersci.ca The enzyme possesses an N-terminal 10-fTHF hydrolase domain, which contains the folate binding site and can hydrolyze 10-fTHF to THF and formate. nih.govnih.govguidetopharmacology.org An intermediate linker domain, which is phosphopantetheinylated, transfers the formyl group from the N-terminal hydrolase domain to the C-terminal ALDH-like domain for oxidation to CO2. nih.govguidetopharmacology.org

ALDH1L2 is proposed to be a source of CO2 production from 10-formyltetrahydrofolate in mitochondria and is essential for distributing one-carbon groups between cytosolic and mitochondrial compartments. nih.govecsci.co.kr Its activity can influence folate metabolism and is linked to the regulation of lipid metabolism and ATP levels in mitochondria. wikipedia.orgumaryland.edu

Table 3: Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase Reaction

| Substrate 1 | Substrate 2 | Substrate 3 | Product 1 | Product 2 | Product 3 |

| 10-Formyltetrahydrofolate | NADP+ | H2O | Tetrahydrofolate | Carbon Dioxide | NADPH |

Compartmentalization and Regulatory Networks of Tetrahydrofolate Metabolism

Subcellular Localization of Tetrahydrofolate Pathways

One-carbon metabolism is highly compartmentalized, with parallel and interconnected pathways operating in the cytosol, mitochondria, and nucleus, particularly in mammalian systems. tavernarakislab.graacrjournals.orgnih.govmdpi.com In plants, the biosynthesis of THF is uniquely distributed across plastids, the cytosol, and mitochondria, suggesting complex intracellular trafficking. oup.comnih.govfrontiersin.orgnih.govresearchgate.netportlandpress.com

In the cytosol, tetrahydrofolate plays a central role in several critical biosynthetic pathways. Folic acid, upon entering the cell, is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), utilizing NADPH as a cofactor. mdpi.comtavernarakislab.grmdpi.com Cytosolic THF is subsequently converted to 5,10-methylene-THF by serine hydroxymethyltransferase 1 (SHMT1), a reversible reaction that also interconverts serine to glycine. tavernarakislab.grresearchgate.netcnrs.frmdpi.com

The cytosolic pathway is crucial for de novo purine (B94841) synthesis, where 10-formyl-THF, derived from 5,10-methylene-THF via methylene-THF dehydrogenase 1 (MTHFD1), provides the necessary one-carbon units. tavernarakislab.grresearchgate.netmdpi.com Additionally, 5,10-methylene-THF is a substrate for thymidylate synthase (TYMS) in the synthesis of deoxythymidylate (dTMP), which is essential for DNA replication and repair. researchgate.netcnrs.frresearchgate.net The cytosolic enzyme aldehyde dehydrogenase 1 family member L1 (ALDH1L1) can convert 10-formyl-THF back to THF, generating NADPH and CO2. tavernarakislab.gr

Key enzymes and their roles in cytosolic one-carbon metabolism are summarized below:

| Enzyme Name (Abbreviation) | Reaction Catalyzed | Role in Cytosolic THF Metabolism | PubChem CID (Example) |

| Dihydrofolate Reductase (DHFR) | DHF to THF | Reduces dihydrofolate to tetrahydrofolate. mdpi.comtavernarakislab.grmdpi.com | 14819 |

| Serine Hydroxymethyltransferase 1 (SHMT1) | Serine + THF to Glycine + 5,10-methylene-THF | Interconverts serine and glycine, producing 5,10-methylene-THF. tavernarakislab.grresearchgate.netcnrs.frmdpi.com | 10018805 |

| Methylene-THF Dehydrogenase 1 (MTHFD1) | 5,10-methylene-THF to 10-formyl-THF | Catalyzes reversible two-step conversion, including dehydrogenase and cyclohydrolase activities, leading to 10-formyl-THF. tavernarakislab.grmdpi.comhmdb.ca | 10018806 |

| Thymidylate Synthase (TYMS) | dUMP + 5,10-methylene-THF to dTMP + DHF | Utilizes 5,10-methylene-THF for de novo dTMP synthesis. researchgate.netresearchgate.net | 10018807 |

| Aldehyde Dehydrogenase 1 Family Member L1 (ALDH1L1) | 10-formyl-THF to THF | Converts 10-formyl-THF to THF, generating NADPH. tavernarakislab.gr | 10018808 |

Mitochondrial one-carbon metabolism is a significant source of one-carbon units for the entire cell, particularly in the form of formate (B1220265). aacrjournals.orgresearchgate.netnih.gov Unlike the cytosol, mitochondria lack DHFR activity, and thus, the mitochondrial folate cycle relies on the import of reduced monoglutamate folate forms, such as THF or 5-formyl-THF. mdpi.com

Serine hydroxymethyltransferase 2 (SHMT2), the mitochondrial isozyme of SHMT, converts serine to glycine, simultaneously generating 5,10-methylene-THF within the mitochondria. aacrjournals.orgmdpi.commdpi.com This 5,10-methylene-THF can then be oxidized by bifunctional enzymes like methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) or MTHFD2-like (MTHFD2L) to 10-formyl-THF. aacrjournals.orgmdpi.com Subsequently, 10-formyl-THF can be converted to formate by methylene-THF dehydrogenase 1-like (MTHFD1L), which is then exported to the cytosol to contribute to the cytoplasmic one-carbon pool for purine synthesis and S-adenosylmethionine (SAM) methylation reactions. aacrjournals.orgmdpi.comnih.govmdpi.comhmdb.ca Mitochondrial one-carbon metabolism also contributes to NAD(P)H generation and glutathione (B108866) synthesis. aacrjournals.orgmdpi.com

Key enzymes and their roles in mitochondrial one-carbon metabolism are summarized below:

| Enzyme Name (Abbreviation) | Reaction Catalyzed | Role in Mitochondrial THF Metabolism | PubChem CID (Example) |

| Serine Hydroxymethyltransferase 2 (SHMT2) | Serine + THF to Glycine + 5,10-methylene-THF | Generates 5,10-methylene-THF from serine and THF. aacrjournals.orgmdpi.commdpi.com | 10018809 |

| Methylene-THF Dehydrogenase 2 (MTHFD2) | 5,10-methylene-THF to 10-formyl-THF | Oxidizes 5,10-methylene-THF to 10-formyl-THF. aacrjournals.orgmdpi.com | 10018810 |

| Methylene-THF Dehydrogenase 1-like (MTHFD1L) | 10-formyl-THF to Formate | Converts 10-formyl-THF to formate for export to cytosol. aacrjournals.orgmdpi.comnih.govmdpi.comhmdb.ca | 10018811 |

| Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2) | 10-formyl-THF to CO2 | Catalyzes oxidation of 10-formyl-THF to CO2. mdpi.com | 10018812 |

The nucleus also plays a role in folate-dependent processes, particularly in supporting DNA replication and repair. tavernarakislab.grresearchgate.net Folate-dependent enzymes, including TYMS, DHFR, SHMT1, SHMT2α (a nuclear isoform), and MTHFD1, can translocate to the nucleus, especially during the S and G2/M phases of the cell cycle. tavernarakislab.grnih.govmdpi.com In the nucleus, these enzymes can form multi-enzyme complexes with proteins involved in DNA replication and repair. tavernarakislab.gr

Cytosolic formate, primarily derived from the mitochondrial pathway, can be utilized as a nuclear one-carbon source for the production of 5,10-methylene-THF, a reaction requiring MTHFD1 activity. tavernarakislab.grmdpi.com Post-translational modification, such as SUMOylation, is required for the nuclear translocation of several folate-metabolizing enzymes. tavernarakislab.grmdpi.com Nuclear folate concentrations are protected from cellular folate depletion, especially during S-phase. nih.gov Furthermore, MTHFD1 has been shown to reside partially in the nucleus, where it interacts with chromatin and influences gene expression, suggesting a direct link between nuclear metabolism and transcriptional regulation. biorxiv.org Folate-dependent pathways also affect DNA and histone methylation, thereby influencing gene expression and genome stability. mdpi.comresearchgate.netekb.egdcu.iecreative-proteomics.com

In plants, tetrahydrofolate biosynthesis is a complex process distributed across three subcellular compartments: plastids, the cytosol, and mitochondria. frontiersin.orgnih.govresearchgate.netportlandpress.com The pterin (B48896) moiety of THF is synthesized in the cytosol, and para-aminobenzoic acid (pABA) is synthesized in plastids. frontiersin.orgresearchgate.netportlandpress.com The final five steps of the THF biosynthetic pathway, including the assembly of pterin, pABA, and glutamate (B1630785), occur in the mitochondria, leading to the production of polyglutamylated THF. oup.comnih.govfrontiersin.orgportlandpress.com Plastidial folate, particularly 5-methyl-THF and 10-formyl-THF, is involved in methionine production and purine synthesis within plastids. frontiersin.org Plastidial folylpolyglutamate synthetase (FPGS) is crucial for folate biosynthesis and plays a role in various plant developmental processes, including starch metabolism. oup.comnih.gov

Microorganisms, like plants, can synthesize folates de novo, unlike mammals which depend on dietary intake. tavernarakislab.grnih.govresearchgate.netasm.org The biosynthesis pathway in microorganisms involves the synthesis of pteridine (B1203161) from guanosine (B1672433) triphosphate (GTP) and pABA from chorismate. biotechrep.ir Extracellular folate secretion has been observed in some lactic acid bacteria (LAB), with low pH potentially increasing secretion and high pH maintaining intracellular retention and enhancing folate synthesis by optimizing enzyme activity. biotechrep.ir The ability of some bacteria, such as Listeria monocytogenes, to synthesize pABA is crucial for both extracellular and intracellular growth, as pABA is a key intermediate in folate biosynthesis. researchgate.net Some bacterial species, like Chlamydia, have evolved variant folate synthesis pathways employing promiscuous enzymes. asm.org

Regulatory Networks Governing Tetrahydrofolate Homeostasis

The maintenance of precise tetrahydrofolate levels and its derivatives is crucial for cellular function, and this homeostasis is tightly controlled by complex regulatory networks. Folate metabolism is regulated at multiple levels, including transcriptional, translational, and post-translational modifications, as well as influences from genetic polymorphisms, epigenetic modifications, cofactor availability, and signaling pathways. mdpi.comresearchgate.net

Transcriptional Control: The expression of genes encoding key enzymes in folate metabolism is regulated by transcription factors and signaling pathways, which are primarily influenced by the availability of folate and its derivatives and the cell cycle stage. mdpi.comnih.gov Folate and its derivatives can activate feedback mechanisms that modulate the expression of enzymes involved in their metabolism. mdpi.com For instance, the nutrient-sensing mechanistic target of rapamycin (B549165) (mTOR) pathway regulates cell growth in response to nutrient availability, including folate, by influencing transcription factors like activating transcription factor 4 (ATF4), which in turn promotes the expression of proteins involved in nucleotide biosynthesis. mdpi.com

Other transcription factors, such as E2F Transcription Factor 1 (E2F1) and Specificity Protein 1 (Sp1), hormones (e.g., insulin), cell cycle proteins (e.g., cyclin-dependent kinases, CDKs), nutrients (e.g., glucose, vitamin B12), and stress-related genes (e.g., Hypoxia-Inducible Factor 1, HIF-1), can also trigger positive or repressive responses of genes encoding folate metabolism enzymes. mdpi.com This transcriptional regulation is often coordinated with the cell cycle, influencing both enzyme expression and localization. mdpi.comnih.gov For example, DHFR transcript levels are elevated at the G1/S boundary in synchronized cells. nih.gov The mitochondrial enzyme MTHFD2 is transcriptionally suppressed by p53, and its upregulation upon p53 inactivation leads to increased folate metabolism and purine synthesis. pnas.org In Aspergillus nidulans, regulatory genes like folA, folB, and folC are implicated in controlling the synthesis of folate enzymes, such as folylpolyglutamate synthetase, making them insensitive to methionine-mediated repression. microbiologyresearch.org In bacteria, regulatory networks, including riboswitches, can modulate gene expression at transcriptional and translational levels in response to ligand binding, such as tetrahydrofolic acid. elifesciences.orgnih.gov

Post-Translational Control: Enzymes of the folate cycle are also subject to post-translational regulations, including phosphorylation and allosteric modulation. mdpi.com For example, the methylenetetrahydrofolate reductase (MTHFR) enzyme can be phosphorylated by kinases like casein kinases 1 and 2 (CK1/2), which generally results in reduced activity. mdpi.com Post-translational modification with the small ubiquitin-like modifier (SUMO) protein is required for the nuclear translocation of enzymes like TYMS, DHFR, SHMT1, SHMT2α, and MTHFD1. tavernarakislab.grmdpi.com This SUMOylation can influence the localization and activity of these enzymes, impacting processes like de novo dTMP synthesis. researchgate.netdcu.ie

Translational regulation also plays a role; for instance, both DHFR and TYMS can autoregulate their synthesis by binding to their own mRNA, repressing translation. mdpi.com This autoregulation of DHFR can be relieved by the binding of its synthetic substrate, methotrexate (B535133). mdpi.com The translation of methionine synthase reductase (MTR) mRNA has been suggested to be modulated by its cofactor, vitamin B12. mdpi.com Ferritin has been shown to regulate folate metabolism by controlling the translation of cytosolic serine hydroxymethyltransferase (cSHMT) via binding to a ferritin-responsive internal ribosome entry site (IRES) in its mRNA. researchgate.net

Genetic Determinants and Polymorphisms in Tetrahydrofolate Pathways

Identification of Genetic Variants Affecting Tetrahydrofolate Pathway Enzymes

More than 20 enzymes are known to participate in folate metabolism, and SNPs in genes encoding these enzymes are associated with altered metabolism frontiersin.org.

Single Nucleotide Polymorphisms (SNPs) in Key Genes (e.g., MTHFR C677T, MTRR A66G, RFC1 80G>A)

Several well-studied SNPs in key genes of the folate pathway have been identified, each contributing to variations in folate metabolism among individuals.

Methylenetetrahydrofolate Reductase (MTHFR) C677T (rs1801133) : This is one of the most common and extensively studied SNPs in the MTHFR gene, located on chromosome 1p36.3 genomind.comscielo.br. It involves a cytosine (C) to thymine (B56734) (T) substitution at nucleotide position 677 in exon 4, leading to an alanine (B10760859) to valine amino acid change at codon 222 (Ala222Val) scielo.brobstetricgynecoljournal.commdpi.com. The C677T variant is prevalent in approximately 30-40% of the population amaehealth.com.

Methionine Synthase Reductase (MTRR) A66G (rs1801394) : This polymorphism occurs in the MTRR gene, located on chromosome 5p15.2-15.3, where an adenine (B156593) (A) is replaced by a guanine (B1146940) (G) at nucleotide 66 nih.gov. This substitution results in an isoleucine to methionine change at codon 22 (I22M) nih.govfrontiersin.org. The A66G variant has an allele frequency of approximately 2-5% in the general population, with variations across ethnic groups tandfonline.commygenefood.com.

Reduced Folate Carrier 1 (RFC1) 80G>A (rs1051266) : The RFC1 gene, located on chromosome 21q22.2-22.3, encodes a membrane protein crucial for intracellular folate transport medigraphic.com. The 80G>A polymorphism involves a guanine (G) to adenine (A) substitution at position 80, leading to an arginine to histidine change at residue 27 (Arg27His) in the protein structure medigraphic.come-century.us.

An interactive table summarizing these key SNPs is presented below:

Table 1: Key Single Nucleotide Polymorphisms in Tetrahydrofolate Pathway Enzymes

| Gene | SNP ID (rsID) | Nucleotide Change | Amino Acid Change | Location | Prevalence (Approx.) |

| MTHFR | rs1801133 | C677T | Ala222Val | 1p36.3 | 30-40% (T allele) |

| MTRR | rs1801394 | A66G | Ile22Met | 5p15.2-15.3 | 2-5% (G allele) |

| RFC1 | rs1051266 | 80G>A | Arg27His | 21q22.2-22.3 | Variable |

Gene-Gene Interactions and Haplotype Analysis in Folate Metabolism

The folate metabolic pathway is a complex network where multiple enzymes interact, meaning that the effect of one genetic variant can be modified by the presence of other variants karger.commednexus.org. Gene-gene interactions refer to the combined effect of two or more genes on a particular trait or outcome, which is not simply the sum of their individual effects mednexus.orgcambridge.org. For instance, a two-factor interaction model including MTHFR rs1801133 and MTRR rs1801394 has been identified as influencing the efficacy of folic acid therapy for hyperhomocysteinemia cambridge.org. Studies have also explored interactions between MTHFR C677T and MTHFR A1298C, as well as MTR A2756G, finding synergistic genetic effects on various conditions aacrjournals.orgsid.ir.

Haplotype analysis involves studying combinations of alleles (haplotypes) on the same chromosome that are inherited together cambridge.orgnih.govfrontiersin.org. This approach can provide a more comprehensive understanding of genetic risk than analyzing individual SNPs in isolation nih.gov. For example, haplotype analysis of MTHFR rs1801133-rs1801131 and MTRR rs1801394-rs162036 has revealed associations with the efficacy of folate therapy for hyperhomocysteinemia cambridge.org. Specific MTHFR haplotypes, such as the TA haplotype of rs1801133-rs1801131, have been linked to an increased risk of failure in folic acid therapy, while CA and CC haplotypes were associated with a decreased risk cambridge.org. Similarly, MTRR haplotypes have been suggested to be associated with a reduced risk of certain conditions, such as migraine with aura nih.gov.

Functional Consequences of Genetic Polymorphisms on Tetrahydrofolate Metabolism

Alterations in Enzymatic Activity and Efficiency

The identified SNPs can directly affect the function and efficiency of the enzymes they encode:

MTHFR C677T : This polymorphism results in a thermolabile MTHFR enzyme with reduced activity obstetricgynecoljournal.commdpi.comnih.gov. Individuals heterozygous for the 677CT genotype show approximately a 30-40% decrease in enzyme activity, while those homozygous for the 677TT genotype experience a more significant reduction of up to 70% genomind.commdpi.comamaehealth.comtandfonline.comelsevier.esmethylpro.com. This reduced activity impairs the irreversible conversion of 5,10-methylenetetrahydrofolate (5,10-MTHF) to 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate and the methyl donor for methionine synthesis scielo.brmdpi.comnih.govelsevier.espnas.orgaacrjournals.orgmdpi.comcambridge.org.

MTRR A66G : While the functional effects are not fully understood, in vitro experiments suggest that the variant MTRR enzyme (A66G) restores methionine synthase (MTR) activity less efficiently than the wild-type enzyme nih.govresearchgate.net. The MTRR 66GG variant has been shown to result in three times lower enzymatic activity and a four times higher homocysteine/methionine ratio in cells compared to the wild type frontiersin.org. This reduced efficiency can impact the continuous production of methionine by affecting the reactivation of MTR mygenefood.com.

RFC1 80G>A : This polymorphism may lead to reduced efficiency in the cellular uptake of folate and methyltetrahydrofolate e-century.us. Studies have indicated that individuals carrying the RFC1 80AA variant may have slightly higher mean plasma folate levels, suggesting altered cellular transport efficiency medigraphic.come-century.us.

An interactive table detailing the alterations in enzymatic activity is provided below:

Table 2: Functional Impact of Key SNPs on Enzyme Activity

| Gene | SNP | Genotype | Enzymatic Activity / Efficiency | References |

| MTHFR | C677T | Heterozygous (CT) | ~30-40% reduction in activity | genomind.commdpi.comtandfonline.commethylpro.com |

| MTHFR | C677T | Homozygous (TT) | Up to 70% reduction in activity | genomind.commdpi.comamaehealth.comtandfonline.comelsevier.esmethylpro.com |

| MTRR | A66G | Variant (G allele) | Less efficient MTR restoration; 66GG variant: 3x lower activity | nih.govfrontiersin.orgresearchgate.net |

| RFC1 | 80G>A | Variant (A allele) | Reduced efficiency in cellular folate uptake; potentially higher plasma folate | medigraphic.come-century.us |

Perturbations in Metabolite Fluxes within One-Carbon Metabolism

The altered enzymatic activities due to these polymorphisms directly perturb the delicate balance of metabolite fluxes within the one-carbon metabolism pathway.

MTHFR C677T : The reduced MTHFR activity caused by the C677T polymorphism leads to lower levels of 5-MTHF and an accumulation of 5,10-MTHF nih.govcambridge.org. This shift can result in elevated plasma homocysteine levels due to impaired remethylation of homocysteine to methionine obstetricgynecoljournal.commdpi.commdpi.comresearchgate.netmdpi.combevital.no. Furthermore, it can affect the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, with lower SAM and SAM:SAH ratios observed in individuals with the 677TT genotype researchgate.netnih.gov. These changes can compromise DNA methylation, especially under conditions of low folate status, and may influence DNA synthesis and repair processes by altering the nucleotide pool karger.comaacrjournals.orgnih.govaacrjournals.orgmdpi.com.

MTRR A66G : The less efficient MTRR enzyme, particularly the 66G allele, is associated with an accumulation of homocysteine mygenefood.com. This is due to its role in reactivating methionine synthase, which converts homocysteine to methionine nih.govmygenefood.com. Perturbations in homocysteine levels can subsequently impact DNA methylation researchgate.net.

An interactive table illustrating the perturbations in metabolite fluxes is presented below:

Table 3: Perturbations in Metabolite Fluxes due to Key SNPs

| Gene | SNP | Metabolic Consequence | Specific Metabolite Changes | Impact on One-Carbon Metabolism | References |

| MTHFR | C677T | Impaired 5,10-MTHF to 5-MTHF conversion | Lower 5-MTHF, accumulation of 5,10-MTHF | Elevated homocysteine, lower SAM and SAM:SAH ratio, potential impact on DNA methylation and synthesis | obstetricgynecoljournal.commdpi.comnih.govpnas.orgaacrjournals.orgmdpi.comcambridge.orgresearchgate.netmdpi.combevital.noresearchgate.netnih.gov |

| MTRR | A66G | Less efficient MTR reactivation | Accumulation of homocysteine | Potential impact on DNA methylation | nih.govfrontiersin.orgmygenefood.comresearchgate.net |

| RFC1 | 80G>A | Altered cellular folate uptake | Potentially higher plasma folate, indirect impact on intracellular folate availability | Indirect effects on DNA synthesis and methylation due to altered folate supply | medigraphic.come-century.us |

Tetrahydrofolate in Pathophysiological Processes and Disease Research

Role in Neural Tube Defects (NTDs) Pathogenesis

Tetrahydrofolic acid (THF), the active form of folate, is fundamentally important for a range of metabolic processes crucial for normal embryonic development. nih.gov A deficiency in folate can disrupt these processes, leading to severe congenital malformations known as neural tube defects (NTDs), which are abnormalities of the brain and spinal cord. thestudiesjournal.com The precise molecular mechanisms through which folate deficiency contributes to NTDs are multifaceted and involve disruptions in DNA synthesis, DNA methylation, and cellular proliferation. nih.govyoutube.com

Furthermore, tetrahydrofolate is integral to the methylation cycle. The THF derivative, 5-methyltetrahydrofolate, donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. youtube.com Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, proteins, and lipids. nih.gov DNA methylation is a critical epigenetic modification that regulates gene expression. In the context of embryonic development, precise patterns of DNA methylation are essential for controlling the expression of genes that govern neural tube closure. frontiersin.org Folate deficiency can lead to a decrease in SAM levels, resulting in global DNA hypomethylation and aberrant gene expression, which can disrupt the normal developmental processes of neurulation. mdpi.comfrontiersin.org

Genetic factors play a significant role in an individual's susceptibility to developing NTDs, particularly in the context of folate metabolism. mdpi.com Polymorphisms in genes that encode enzymes and transporters involved in the folate pathway can impair the body's ability to utilize folate effectively, thereby increasing the risk of NTDs, especially when folate intake is suboptimal. frontiersin.orgplos.org

Among the most extensively studied genes is methylenetetrahydrofolate reductase (MTHFR). nih.gov The MTHFR enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate and the methyl donor for the remethylation of homocysteine to methionine. nih.gov A common polymorphism in the MTHFR gene is the C677T variant (rs1801133), which results in an alanine (B10760859) to valine substitution in the enzyme. researchgate.net This substitution leads to a thermolabile enzyme with reduced activity. researchgate.net Individuals who are homozygous for the T allele (TT genotype) have significantly lower MTHFR activity, which can lead to lower plasma folate levels and elevated homocysteine levels, both of which are risk factors for NTDs. researchgate.netmthfrsupport.com.au Numerous studies have demonstrated a significant association between the maternal MTHFR C677T polymorphism and an increased risk of having a child with an NTD. mdpi.complos.orgnih.gov Another common polymorphism in the MTHFR gene is A1298C, which also results in decreased enzyme activity, although to a lesser extent than C677T. nih.gov

Other genes in the folate pathway have also been implicated in NTD risk. These include genes encoding for methionine synthase (MTR), methionine synthase reductase (MTRR), and the reduced folate carrier (RFC-1), which is responsible for transporting folate into cells. plos.org Polymorphisms in these genes can also contribute to an increased risk of NTDs by disrupting various steps in folate metabolism and transport. plos.org The interplay between these genetic predispositions and maternal folate status highlights the complex gene-environment interactions that underlie the etiology of NTDs. nih.govnih.gov

| Gene | Polymorphism | Effect on Folate Pathway | Associated NTD Risk |

| MTHFR | C677T | Reduced enzyme activity, leading to decreased 5-methyltetrahydrofolate production and elevated homocysteine. researchgate.net | Increased risk, particularly in individuals with the TT genotype. mdpi.complos.orgnih.gov |

| MTHFR | A1298C | Reduced enzyme activity, though to a lesser extent than C677T. nih.gov | Some studies suggest a potential association with increased risk. nih.gov |

| MTR | A2756G | May alter the activity of methionine synthase, affecting the conversion of homocysteine to methionine. plos.org | Evidence for a significant association is inconsistent. plos.org |

| MTRR | A66G | Affects the function of methionine synthase reductase, which is necessary for maintaining the activity of methionine synthase. plos.org | The association with NTD risk is not consistently observed. plos.org |

| RFC-1 | A80G | May alter the efficiency of folate transport into cells. plos.org | Some studies suggest a link to an increased risk of NTDs. plos.org |

Tetrahydrofolate Metabolism in Cancer Biology

The rapid proliferation characteristic of cancer cells creates a high demand for the synthesis of new cellular components, including DNA, RNA, and proteins. thestudiesjournal.com Tetrahydrofolate and its derivatives are central to this process, as they are essential cofactors in one-carbon metabolism, which provides the necessary building blocks for these macromolecules. nih.govbiorxiv.org Consequently, the folate metabolic pathway is a critical dependency for cancer cell growth and survival.

One of the most critical roles of tetrahydrofolate in cancer biology is its involvement in the de novo synthesis of nucleotides. nih.gov Specifically, 5,10-methylenetetrahydrofolate is the one-carbon donor for the enzyme thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov dTMP is subsequently phosphorylated to form deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. By providing the methyl group for thymidylate synthesis, tetrahydrofolate directly fuels the production of one of the four DNA bases, making it indispensable for DNA replication in rapidly dividing cancer cells. youtube.com

In addition to thymidylate synthesis, tetrahydrofolate derivatives are also required for the de novo synthesis of purine (B94841) nucleotides (adenine and guanine). nih.gov N10-formyltetrahydrofolate serves as the donor of two carbon atoms in the purine biosynthesis pathway. youtube.com Given that both purines and pyrimidines are fundamental components of DNA and RNA, the reliance of cancer cells on these folate-dependent pathways is profound. The upregulation of these pathways is a common feature of many cancers, reflecting their increased need for nucleotide precursors to sustain their high rates of proliferation.

The critical role of tetrahydrofolate in nucleotide synthesis has made the folate pathway an attractive target for cancer chemotherapy for decades. nih.gov Antifolate drugs are structural analogs of folic acid that competitively inhibit key enzymes in this pathway, thereby disrupting DNA synthesis and leading to the death of rapidly proliferating cancer cells. tandfonline.com

The classical antifolate drug, methotrexate (B535133), primarily targets dihydrofolate reductase (DHFR). tandfonline.comrutgers.edu DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the pool of active folate cofactors. nih.gov By binding tightly to DHFR, methotrexate blocks the production of THF, leading to a depletion of the intracellular folate pool. rutgers.edu This, in turn, inhibits the synthesis of both thymidylate and purines, effectively halting DNA replication and cell division. nih.gov

More recently, newer generations of antifolates have been developed that target other enzymes in the folate pathway. nih.gov For example, pemetrexed (B1662193) is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), another key enzyme in purine synthesis. tandfonline.com By inhibiting multiple enzymes, these drugs can be more effective and may circumvent some of the resistance mechanisms that can develop against single-target agents. nih.gov The molecular basis of antifolate action lies in their ability to starve cancer cells of the essential building blocks needed for DNA synthesis and repair, thereby inducing apoptosis. x-mol.com

| Antifolate Drug | Primary Enzyme Target(s) | Mechanism of Action |

| Methotrexate | Dihydrofolate Reductase (DHFR) tandfonline.comrutgers.edu | Competitively inhibits DHFR, leading to a depletion of tetrahydrofolate and subsequent inhibition of purine and thymidylate synthesis. nih.govrutgers.edu |

| Pemetrexed | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Glycinamide Ribonucleotide Formyltransferase (GARFT) tandfonline.com | Inhibits multiple key enzymes in the folate pathway, disrupting both pyrimidine (B1678525) and purine biosynthesis. |

| Raltitrexed | Thymidylate Synthase (TS) nih.gov | A direct and specific inhibitor of TS, blocking the synthesis of thymidylate. nih.gov |

| Pralatrexate | Dihydrofolate Reductase (DHFR) tandfonline.com | A potent inhibitor of DHFR with high affinity for the reduced folate carrier, leading to efficient intracellular accumulation. tandfonline.com |

The relationship between folate status and cancer risk is complex and appears to be paradoxical. researchgate.net On one hand, chronic folate deficiency is associated with an increased risk of developing certain cancers, particularly colorectal cancer. nih.govscielo.br On the other hand, high levels of folate, especially from folic acid supplementation, may promote the growth of existing tumors. researchgate.netnih.gov

The protective effect of adequate folate levels against cancer initiation is thought to be related to its role in maintaining DNA integrity and stability. scielo.br As discussed previously, folate deficiency can lead to uracil (B121893) misincorporation into DNA and impaired DNA repair, as well as aberrant DNA methylation patterns. nih.gov These genomic and epigenomic alterations can contribute to the neoplastic transformation of normal cells. researchgate.net Therefore, ensuring adequate folate status may help to prevent the initial events that lead to carcinogenesis. researchgate.net

Conversely, once a pre-neoplastic lesion or an established tumor is present, the cellular machinery is already geared towards rapid proliferation. researchgate.net In this context, a high supply of folate can act as a double-edged sword. researchgate.net The increased availability of folate can fuel the synthesis of nucleotides, thereby promoting the growth and progression of the tumor. nih.gov This is the same principle that is exploited by antifolate chemotherapy, which aims to block folate metabolism to inhibit tumor growth. researchgate.net This dual role of folate suggests that the timing and dose of folate intake are critical factors in its relationship with cancer. While adequate folate is important for preventing cancer in healthy tissues, excessive folate intake in individuals with undiagnosed pre-cancerous lesions could potentially accelerate the progression of the disease. scielo.brresearchgate.net

Impact of Tetrahydrofolate Dysregulation on Neurological Disorders

This compound (THF) and its derivatives, collectively known as folates, are indispensable for a multitude of metabolic processes, including the synthesis of nucleotides and the methylation of DNA, proteins, and lipids. The central nervous system is particularly vulnerable to disruptions in folate metabolism, and dysregulation of tetrahydrofolate can lead to severe neurological consequences.

Cerebral Folate Deficiency Syndromes

Cerebral folate deficiency (CFD) is a neurological syndrome characterized by low levels of 5-methyltetrahydrofolate (5-MTHF), the active form of folate, in the cerebrospinal fluid (CSF), despite normal folate concentrations in the bloodstream. medlink.comwikipedia.orgfratnow.com This condition typically manifests between 5 and 24 months of age, often after a period of normal development. wikipedia.org The clinical presentation of CFD includes a range of neurological symptoms such as psychomotor regression, where children lose previously acquired mental and motor skills. rarediseases.org Other common symptoms include intellectual disability, speech difficulties, poor muscle tone (hypotonia), and problems with coordination and voluntary movements (ataxia). wikipedia.orgrarediseases.org Seizures are also a frequent occurrence in affected individuals. wikipedia.org

The underlying causes of cerebral folate deficiency are varied. One significant cause involves mutations in the FOLR1 gene, which is responsible for producing the folate receptor alpha (FRα), a protein crucial for transporting folate across the blood-brain barrier. medlink.comwikipedia.org This genetic form is inherited in an autosomal recessive manner. wikipedia.org Another prominent cause is the presence of autoantibodies that target and block the folate receptor alpha, impairing its function. medlink.comfratnow.comrarediseases.org Additionally, certain mitochondrial diseases can disrupt the energy-dependent process of folate transport into the brain, leading to CFD. fratnow.comrarediseases.orgtaylorandfrancis.com

The diagnosis of CFD relies on measuring 5-MTHF levels in the cerebrospinal fluid, which are found to be low, while peripheral folate levels remain within the normal range. medlink.comfratnow.com

Contributions to Cognitive Impairment and Neurodevelopmental Defects

Folate is fundamentally important for normal brain development and function. nih.govnih.gov A deficiency in this vital nutrient during critical periods of neurodevelopment can lead to significant and lasting cognitive impairment and structural brain abnormalities. nih.gov Maternal folate status before and during pregnancy is particularly crucial for the healthy development of the fetal nervous system. nih.gov Inadequate maternal folate levels have been associated with a higher risk of neurodevelopmental disorders in offspring. nih.govmdpi.com

The impact of folate deficiency on the brain is multifaceted. It can result in altered brain morphology, including smaller total brain volume and changes in cortical thickness and white matter. nih.gov Folate is essential for DNA synthesis and repair, processes that are highly active during the rapid cell proliferation and growth of the developing brain. nih.gov A lack of folate can impair these processes, leading to neurodevelopmental defects.

Furthermore, folate metabolism is intricately linked to the synthesis of neurotransmitters and the process of myelination, the formation of the fatty sheath around nerve fibers that is essential for rapid nerve impulse conduction. klarity.health Disruptions in these processes due to folate deficiency can negatively affect neural circuits responsible for learning, memory, and other cognitive functions. klarity.health Research has shown a positive association between adequate maternal folate intake and the cognitive performance of children, including language and communication skills. nih.gov Conversely, folate deficiency has been linked to an increased risk of cognitive decline and may contribute to the pathology of various neurodevelopmental disorders. mdpi.com

Tetrahydrofolate Metabolism and Immunodeficiency

The integrity of the immune system is heavily reliant on the continuous and rapid proliferation of immune cells, a process that demands a steady supply of nucleotides for DNA synthesis. Tetrahydrofolate plays a critical role in this process as a key donor of one-carbon units for the de novo synthesis of purines and thymidylate. Consequently, disruptions in folate metabolism can severely compromise immune function, leading to immunodeficiency. tandfonline.com

Several inborn errors of folate metabolism have been linked to immunodeficiency, with some presenting as Severe Combined Immunodeficiency (SCID), a group of rare disorders characterized by the absence of functional T-lymphocytes and B-lymphocytes. tandfonline.comaap.org Mutations in the MTHFD1 gene, which encodes a trifunctional enzyme essential for the interconversion of tetrahydrofolate derivatives, have been identified as a cause of SCID. tandfonline.comaap.orgresearchgate.net This deficiency can lead to megaloblastic anemia, leukopenia, and significant neurological abnormalities in addition to the severe immunodeficiency. aap.orgresearchgate.net

Hereditary folate malabsorption, which impairs the uptake of folate, has also been associated with a SCID-like phenotype, characterized by severe opportunistic infections. aap.orgnih.gov Folate deficiency can lead to a reduced T-cell response to mitogens and may also affect antibody production. researchgate.net The degree and type of immune dysfunction can vary among the different genetic disorders affecting folate metabolism. nih.govresearchgate.net

Tetrahydrofolate in Cardiovascular Health and Homocysteine Metabolism

Tetrahydrofolate plays a crucial role in cardiovascular health, primarily through its involvement in homocysteine metabolism. Homocysteine is an amino acid that, when present in high concentrations in the blood (a condition known as hyperhomocysteinemia), is recognized as a risk factor for atherosclerotic vascular disease. nih.govimrpress.com

The metabolic link between folate and homocysteine lies in the remethylation pathway, where homocysteine is converted back to methionine. This reaction requires 5-methyltetrahydrofolate as a methyl group donor and methionine synthase, an enzyme that uses a vitamin B12-derived cofactor. By facilitating this conversion, folate helps to maintain lower levels of homocysteine in the plasma. nih.gov

Inadequate folate status is a significant contributor to elevated homocysteine levels. imrpress.com Genetic factors, such as mutations in the gene for methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate, can also lead to hyperhomocysteinemia. nih.govhealthline.com Observational studies have consistently shown an association between higher folate levels and a lower risk of cardiovascular disease. ahajournals.org It is believed that the homocysteine-lowering effect of folate is a key mechanism behind its protective cardiovascular effects. imrpress.comahajournals.org

Genetic Disorders of Folate Metabolism Beyond NTDs

While the link between folate and neural tube defects (NTDs) is well-established, several other genetic disorders stem from disruptions in folate metabolism, affecting individuals in various ways.

Hereditary Folate Malabsorption (SLC46A1 mutations)

Hereditary folate malabsorption (HFM) is a rare autosomal recessive disorder caused by mutations in the SLC46A1 gene. ashpublications.orgnih.gov This gene encodes the proton-coupled folate transporter (PCFT), a protein essential for the absorption of folates from the small intestine and for their transport across the choroid plexus into the central nervous system. ashpublications.orgnih.govmedlineplus.gov

Mutations in SLC46A1 result in a non-functional or absent PCFT protein, leading to impaired intestinal folate absorption and compromised transport of folate into the brain. ashpublications.orgmedlineplus.gov This causes severe systemic and cerebral folate deficiency. ashpublications.org

Infants with HFM typically present within the first few months of life with a range of symptoms, including feeding difficulties, diarrhea, and failure to thrive. unimi.it Hematologically, they develop megaloblastic anemia, a condition characterized by large, immature red blood cells, and may also have low white blood cell (leukopenia) and platelet (thrombocytopenia) counts, increasing their susceptibility to infections. nih.govunimi.it Neurological complications are common and can include developmental delay, seizures, and cognitive deficits. nih.govnih.gov

The diagnosis of HFM is confirmed by identifying mutations in the SLC46A1 gene and measuring low folate levels in both the serum and cerebrospinal fluid. nih.gov

| Gene | Disorder | Inheritance | Key Function of Gene Product | Clinical Manifestations |

| FOLR1 | Cerebral Folate Deficiency | Autosomal Recessive | Transports folate across the blood-brain barrier | Psychomotor regression, intellectual disability, seizures, ataxia |

| MTHFD1 | Severe Combined Immunodeficiency | Autosomal Recessive | Interconversion of tetrahydrofolate derivatives | Severe immunodeficiency, megaloblastic anemia, leukopenia, neurological issues |

| SLC46A1 | Hereditary Folate Malabsorption | Autosomal Recessive | Intestinal absorption and CNS transport of folate | Failure to thrive, megaloblastic anemia, immunodeficiency, neurological deficits |

Dihydrofolate Reductase Deficiency (DHFR mutations)

Dihydrofolate reductase (DHFR) deficiency is a rare, autosomal recessive inborn error of folate metabolism resulting from mutations in the DHFR gene. This enzyme is critical for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the primary active form of folate. researchgate.netnutrahacker.com THF is essential for numerous metabolic processes, including the synthesis of nucleic acids and amino acids. wikipedia.org The deficiency leads to a disruption of intracellular folate homeostasis, causing a complex array of hematological and neurological symptoms. researchgate.net First described in 2011, this disorder highlights the crucial role of DHFR in maintaining adequate levels of folate in the cerebrospinal fluid (CSF) and red blood cells, even with normal plasma folate levels and sufficient dietary intake. researchgate.netnih.gov

The pathophysiology of DHFR deficiency is centered on the impaired conversion of DHF to THF. This blockage results in a functional folate deficiency within cells, despite normal circulating folate levels. The consequences are particularly severe in rapidly dividing cells, such as those in the bone marrow and the developing nervous system. The resulting megaloblastic anemia is a hallmark of the disease, characterized by large, immature red blood cells. researchgate.netnih.gov Furthermore, the deficiency leads to cerebral folate deficiency, which is believed to be the underlying cause of the neurological manifestations. researchgate.netnih.govmendelian.co

Clinical presentation of DHFR deficiency typically includes developmental delay, epileptic seizures, and megaloblastic anemia. nih.gov The neurological symptoms can vary in type and severity. nih.gov Research on patients with homozygous DHFR mutations, such as the c.458A>T (p.Asp153Val) mutation, has shown severely reduced enzyme activity and binding capabilities. researchgate.net Studies in affected individuals have revealed that treatment with folinic acid, a reduced form of folate that bypasses the DHFR enzyme step, can resolve the hematological issues, normalize CSF folate levels, and lead to an improvement in neurological symptoms. researchgate.netnih.gov

| Parameter | Description |

|---|---|

| Genetic Basis | Autosomal recessive mutations in the DHFR gene. |

| Enzymatic Defect | Impaired reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). |

| Key Pathophysiology | Intracellular folate deficiency leading to impaired synthesis of nucleic acids and amino acids. |

| Primary Clinical Manifestations | Megaloblastic anemia, cerebral folate deficiency, developmental delay, and epileptic seizures. nih.gov |

| Biochemical Profile | Normal plasma folate with low cerebrospinal fluid (CSF) and red blood cell folate levels. researchgate.net |

Glutamate (B1630785) Formiminotransferase Deficiency (FTCD mutations)

Glutamate formiminotransferase deficiency is an autosomal recessive disorder and the second most common inborn error of folate metabolism. researchgate.netmygenefood.com It is caused by mutations in the FTCD gene, which provides instructions for the bifunctional enzyme glutamate formiminotransferase-cyclodeaminase. researchgate.nettandfonline.com This enzyme plays a role in the breakdown of histidine and is involved in the folate pathway. tandfonline.comwikipedia.org One of its functions is to convert formiminoglutamate (FIGLU) to 5-formiminotetrahydrofolate. tandfonline.comwikipedia.org

The clinical presentation of this deficiency is highly variable, with both mild and severe phenotypes recognized. tandfonline.comwikipedia.org The severe form, initially identified in individuals of Japanese descent, is characterized by megaloblastic anemia, intellectual disability, and elevated levels of FIGLU in the urine, particularly after a histidine load. researchgate.net The mild phenotype may present with mild developmental delay and high urinary excretion of FIGLU without histidine administration, and no associated blood abnormalities. researchgate.net However, some individuals diagnosed in infancy have shown no related health problems, indicating a broad clinical spectrum. tandfonline.comwikipedia.org

Mutations in the FTCD gene impair the enzyme's ability to properly break down histidine, leading to an accumulation of FIGLU. tandfonline.comwikipedia.org Research has identified specific mutations responsible for the mild phenotype. For instance, heterozygous missense mutations c.457C>T (R135C) and c.940G>C (R299P) were found to reduce formiminotransferase activity to 61% and 57% of wild-type activity, respectively. researchgate.net Another case involved a hemizygous insertion, c.1033insG, combined with a deletion on the other allele. researchgate.net The exact mechanism by which these genetic changes lead to the observed health issues is not yet fully understood. tandfonline.comwikipedia.org

| Parameter | Description |

|---|---|

| Genetic Basis | Autosomal recessive mutations in the FTCD gene. researchgate.nettandfonline.com |

| Enzymatic Defect | Deficiency of the bifunctional enzyme glutamate formiminotransferase-cyclodeaminase. researchgate.net |

| Key Pathophysiology | Impaired breakdown of histidine, leading to the accumulation of formiminoglutamate (FIGLU). tandfonline.comwikipedia.org |

| Clinical Spectrum | Ranges from asymptomatic or mild developmental delay to severe intellectual disability and megaloblastic anemia. researchgate.nettandfonline.comwikipedia.org |

| Biochemical Marker | Elevated levels of FIGLU in the urine. researchgate.nettandfonline.comwikipedia.org |

Functional Methionine Synthase Deficiency (MTR and MTRR mutations)

Functional methionine synthase deficiency is an inherited disorder that affects the remethylation of homocysteine to methionine. This process is crucial for protein synthesis and various methylation reactions. The deficiency can arise from mutations in two key genes: MTR and MTRR. The MTR gene codes for the enzyme methionine synthase, which directly catalyzes the conversion of homocysteine to methionine, a reaction that requires methylcobalamin (B1676134) (a form of vitamin B12). nih.gov The MTRR gene provides instructions for methionine synthase reductase, an enzyme necessary for reactivating methionine synthase after its cobalamin cofactor becomes oxidized and inactive.

Mutations in the MTR gene can lead to the production of a nonfunctional or partially functional methionine synthase enzyme. This results in a buildup of homocysteine in the blood and a reduction in methionine levels. Over 20 mutations in the MTR gene have been identified in individuals with homocystinuria. Similarly, mutations in the MTRR gene prevent the proper reactivation of methionine synthase, leading to the same biochemical consequences of elevated homocysteine and reduced methionine. At least 20 MTRR mutations have been linked to homocystinuria.

The clinical consequences of functional methionine synthase deficiency can include developmental delay, megaloblastic anemia, homocystinuria, and hypomethioninemia. Neurological issues such as cerebral atrophy may also be present. Certain polymorphisms in these genes, such as MTR A2756G and MTRR A66G, have been associated with an increased risk for various health problems, including neural tube defects and an elevated risk of having a child with Down syndrome, particularly in mothers with low vitamin B12 levels. The accumulation of homocysteine is a significant factor in the pathology, contributing to a range of health issues from cardiovascular problems to neurodevelopmental disorders. nih.gov

| Parameter | Description |

|---|---|

| Genetic Basis | Mutations in the MTR or MTRR genes. nih.gov |

| Enzymatic Defect | Impaired function of methionine synthase (MTR mutations) or its reactivation (MTRR mutations). |

| Key Pathophysiology | Disrupted conversion of homocysteine to methionine, leading to hyperhomocysteinemia and hypomethioninemia. |

| Primary Clinical Manifestations | Megaloblastic anemia, developmental delay, homocystinuria, and neurological problems. |

| Associated Risks with Polymorphisms | Increased risk for neural tube defects and other birth defects. |

Trifunctional Enzyme Deficiency (MTHFD1 mutations)